

# Dhfr-IN-10: A Technical Review of a Novel Dihydrofolate Reductase Inhibitor

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## Compound of Interest

Compound Name: Dhfr-IN-10

Cat. No.: B12375249

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This technical guide provides an in-depth review of the available scientific literature on **Dhfr-IN-10**, a potent inhibitor of Dihydrofolate Reductase (DHFR). This document consolidates key data on its biological activity, outlines experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

## Core Compound Summary

**Dhfr-IN-10**, also identified as compound 4c in the primary literature, is a novel synthetic molecule characterized as a potent inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).[1][2] Its discovery is part of a broader effort to develop new antimicrobial agents to combat drug-resistant tuberculosis.[2]

Identifier	Value
Compound Name	Dhfr-IN-10 (compound 4c)
CAS Number	929484-47-9[1]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> BrN <sub>3</sub> S <sub>3</sub> [2]
Molecular Weight	472.44 g/mol [1]
Primary Target	Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)[1][2]

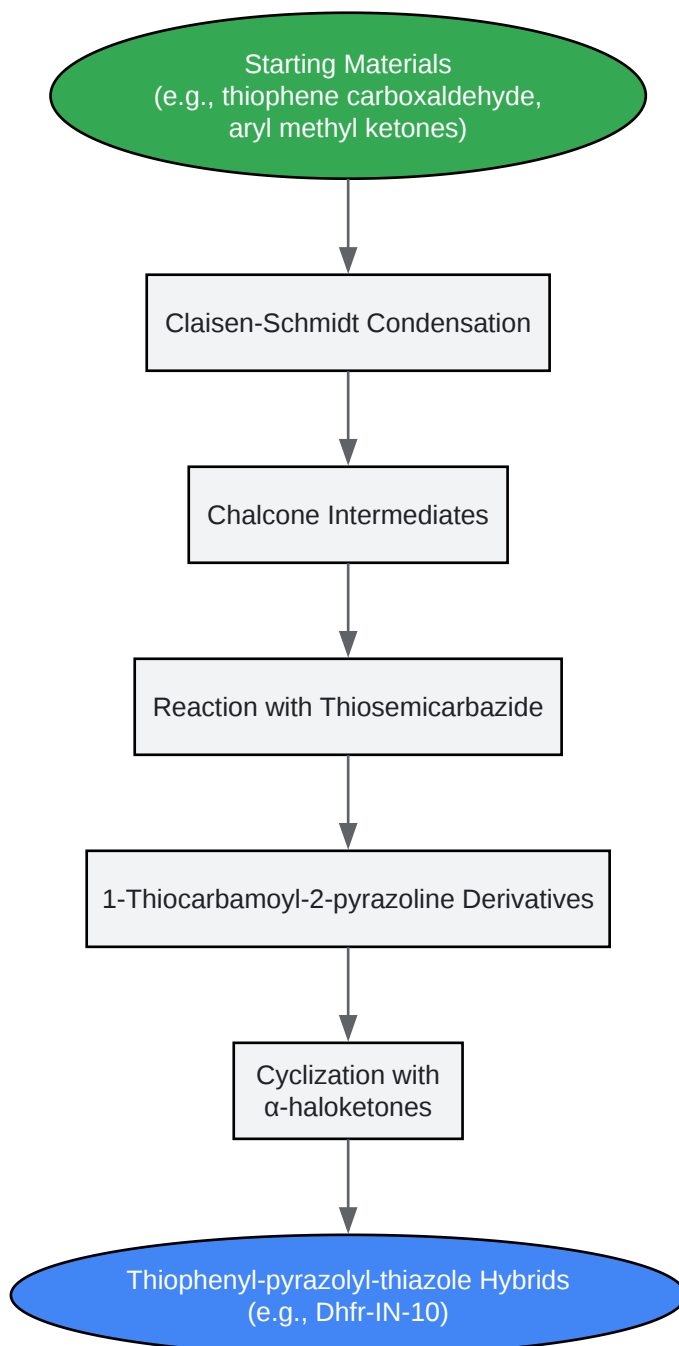
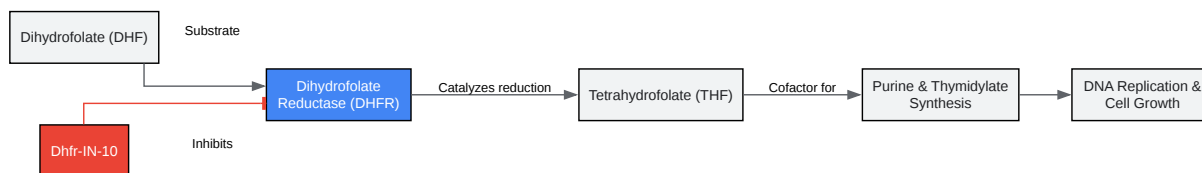
## Quantitative Biological Activity

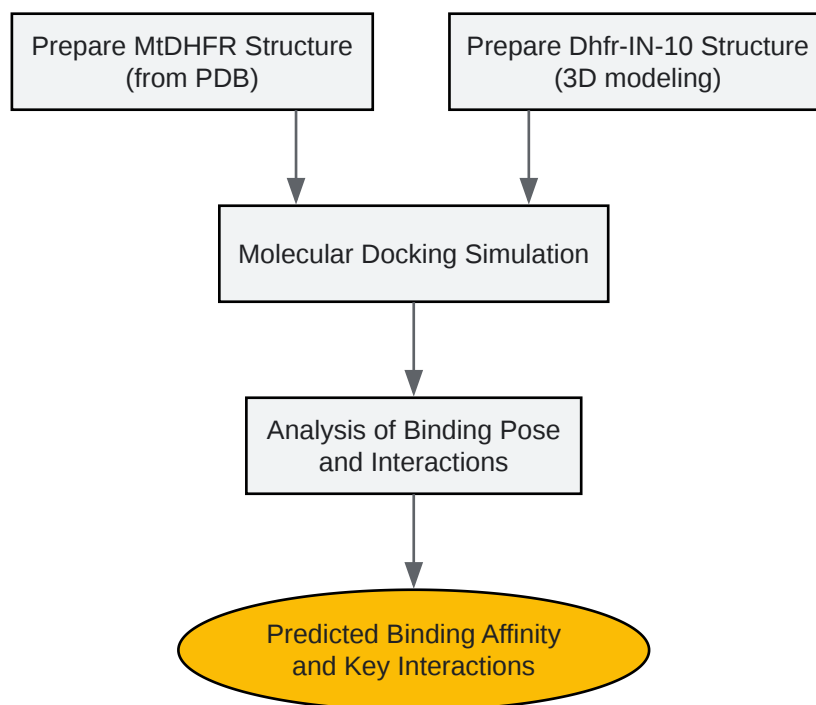
The primary biological activity of **Dhfr-IN-10** is its potent inhibition of the MtDHFR enzyme. The following table summarizes the key quantitative data reported in the literature.

Assay	Target	Metric	Value	Reference Compound	Reference Value
In vitro Enzyme Inhibition	M. tuberculosis DHFR	IC <sub>50</sub>	4.21 µM[1]	Isoniazid	MIC = 0.12 µg/mL
Antituberculosis Activity	M. tuberculosis (RCMB 010126)	MIC	0.12-1.95 µg/mL	Isoniazid	MIC = 0.12 µg/mL[2]
Antifungal Activity	Candida albicans	MIC	3.9-125 µg/mL	Fluconazole	MIC = 250 µg/mL[2]

## Signaling Pathway and Mechanism of Action

**Dhfr-IN-10** acts as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By blocking DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The inhibition of this pathway in *Mycobacterium tuberculosis* leads to its antimicrobial effect.





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## References

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